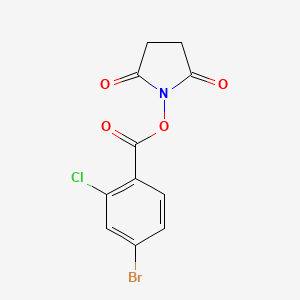

2,5-Dioxopyrrolidin-1-yl 4-bromo-2-chlorobenzoate

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-bromo-2-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO4/c12-6-1-2-7(8(13)5-6)11(17)18-14-9(15)3-4-10(14)16/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEWJDVPRFEJDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Chlorobenzonitrile

A method described in patent CN113321577A involves the bromination of 2-chlorobenzonitrile using brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst. The cyano group’s strong electron-withdrawing effect directs bromination to the para position relative to the chlorine substituent, yielding 4-bromo-2-chlorobenzonitrile. Key parameters include:

-

Temperature : 0–30°C to minimize side reactions.

-

Solvent : Dichloromethane or acetic acid.

-

Catalyst : FeBr₃ or AlCl₃ (0.1–1.0 equiv).

Post-bromination, the nitrile group is hydrolyzed to a carboxylic acid under alkaline conditions. For example, refluxing with aqueous sodium hydroxide (30–150°C, 2–24 hours) converts 4-bromo-2-chlorobenzonitrile to 4-bromo-2-chlorobenzoic acid. Acidification with hydrochloric or sulfuric acid precipitates the product, which is purified via recrystallization (yield: 85–92%, HPLC purity >96%).

Conversion to 4-Bromo-2-chlorobenzoyl Chloride

The carboxylic acid is subsequently activated as an acid chloride, a critical step for esterification. Patent CN111099975A outlines a solvent-free approach using thionyl chloride (SOCl₂) catalyzed by dimethylformamide (DMF):

Reaction Conditions and Optimization

-

Molar ratio : 1:2–5 (acid : SOCl₂).

-

Catalyst : DMF (0.5–1.0 mol%).

Excess thionyl chloride is removed via reduced-pressure distillation, yielding 4-bromo-2-chlorobenzoyl chloride as a yellow solid (yield: 98–99%). This method avoids solvent contamination and simplifies purification.

Critical Parameters and Troubleshooting

Bromine Positioning and Selectivity

The para selectivity observed in nitrile bromination is attributed to the cyano group’s electron-withdrawing nature. For ortho or meta isomers, alternative directing groups (e.g., methyl or methoxy) may be required, but these are unnecessary for the target compound.

Hydrolysis Efficiency

Alkaline hydrolysis of nitriles demands precise control of temperature and base concentration. Excess base (e.g., NaOH) accelerates hydrolysis but risks decarboxylation at elevated temperatures.

Acid Chloride Stability

4-Bromo-2-chlorobenzoyl chloride is moisture-sensitive. Storage under anhydrous conditions (−20°C, argon atmosphere) prevents hydrolysis back to the carboxylic acid.

Comparative Analysis of Methodologies

Applications and Industrial Relevance

This compound serves as a versatile intermediate in peptide synthesis and polymer chemistry. Its stability under ambient conditions and high reactivity with amines make it preferable to carbodiimide-based coupling agents. Industrial-scale production benefits from the solvent-free acid chloride synthesis , which reduces waste and cost.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-bromo-2-chlorobenzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine and chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield 4-bromo-2-chlorobenzoic acid and 2,5-dioxopyrrolidin-1-yl alcohol.

Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

Nucleophilic substitution: Substituted benzoates with various functional groups depending on the nucleophile used.

Hydrolysis: 4-bromo-2-chlorobenzoic acid and 2,5-dioxopyrrolidin-1-yl alcohol.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 4-bromo-2-chlorobenzoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate or as a building block for the synthesis of pharmaceuticals.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-chlorobenzoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Further research is needed to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

Structural and Electronic Features

| Compound | Substituents | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-Bromo-2-chlorobenzoate derivative | 4-Bromo, 2-chloro | Halogens (Br, Cl), ester | 348.53 |

| 4-Benzoylbenzoate derivative | 4-Benzoyl | Ketone, ester | 337.33 |

| 4-(Pyren-1-yl)butanoate derivative | 4-Pyrenyl | Polyaromatic hydrocarbon | 385.41 |

- Electronic Effects : The bromo and chloro groups in the target compound are electron-withdrawing, enhancing the electrophilicity of the ester carbonyl group compared to the benzoyl analog. This increases its reactivity in nucleophilic acyl substitution reactions .

- Steric Effects : The pyrenyl substituent in the third analog introduces significant steric bulk, reducing accessibility to the ester group but enhancing π-π stacking interactions in materials science applications .

Biological Activity

2,5-Dioxopyrrolidin-1-yl 4-bromo-2-chlorobenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following characteristics:

- IUPAC Name : (2,5-dioxopyrrolidin-1-yl) 4-bromo-2-chlorobenzoate

- Molecular Formula : CHBrClNO

- Molecular Weight : 332.54 g/mol

- CAS Number : 264276-76-8

Synthesis Methods

The synthesis of this compound typically involves the esterification of 4-bromo-2-chlorobenzoic acid with 2,5-dioxopyrrolidin-1-yl alcohol. The reaction is carried out in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). Common solvents include dichloromethane or tetrahydrofuran (THF), with reflux conditions applied for several hours .

Industrial Production

In industrial settings, continuous flow reactors and automated systems enhance the efficiency and yield of the production process. Purification techniques such as recrystallization or chromatography are employed to achieve high purity levels .

The biological activity of this compound is not fully elucidated but is believed to involve interactions with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to observed biological effects. Further research is needed to clarify these mechanisms .

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and cancer cell lines. For example, it showed significant inhibition of tumor growth in xenograft models .

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of this compound against breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value of approximately 15 µM .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Anticancer | 15 |

| 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-fluorobenzoate | Antimicrobial | 20 |

| 2,5-Dioxopyrrolidin-1-yl 4-chloro-2-bromobenzoate | Anticancer | 25 |

This table highlights the varying biological activities among similar compounds, indicating that the presence of specific halogen substituents can influence activity .

Applications in Research and Industry

The compound is utilized in various fields:

- Chemistry : As a reagent for synthesizing derivatives and intermediates.

- Biology : Investigated for enzyme inhibition and receptor modulation.

- Medicine : Explored as a potential drug candidate or building block for pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-chlorobenzoate, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via an esterification reaction between 4-bromo-2-chlorobenzoic acid and 2,5-dioxopyrrolidin-1-yl (NHS) ester-activating reagents. A common approach involves using carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane or DMF. Reaction efficiency can be improved by optimizing stoichiometry (1:1.2 molar ratio of acid to NHS), maintaining low temperatures (0–4°C) to minimize side reactions, and using molecular sieves to absorb water .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodology :

- NMR Spectroscopy : H and C NMR are critical for confirming the ester linkage and aromatic substitution pattern. The NHS ester protons appear as a singlet at δ ~2.8 ppm (4H, pyrrolidine dione), while aromatic protons from the 4-bromo-2-chlorobenzoate moiety show distinct splitting due to substituent effects .

- IR Spectroscopy : Key peaks include C=O stretching of the NHS ester (~1780 cm) and ester carbonyl (~1720 cm) .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H] at m/z 375.96 for CHBrClNO).

Q. How can impurities be removed during purification, and what chromatographic methods are recommended?

- Methodology : Column chromatography using silica gel (60–200 mesh) with gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) effectively separates unreacted starting materials and byproducts. For polar impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase is advised. TLC monitoring (R ~0.5 in 30% EtOAc/hexane) ensures purity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of NHS esters in coupling reactions involving bromo-chloro aromatic systems?

- Methodology : The NHS ester acts as an electrophilic acylating agent. Computational studies (e.g., DFT) suggest that electron-withdrawing groups (Br, Cl) on the aromatic ring enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic attack by amines. Charge distribution analysis (via ab initio methods) can predict reactivity hotspots, such as partial positive charges on the ester carbonyl carbon and steric effects from the halogen substituents .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the dihedral angle between the pyrrolidine dione and aromatic ring can reveal conjugation effects. High-resolution data (>1.0 Å) are essential to resolve halogen-heavy atom positions and confirm regiochemistry .

Q. What strategies address contradictory spectral data (e.g., NMR vs. X-ray) in structural elucidation?

- Methodology :

- Cross-validate NMR assignments with 2D techniques (COSY, HSQC, HMBC) to confirm coupling networks.

- Compare experimental X-ray bond lengths/angles with DFT-optimized geometries to identify discrepancies caused by dynamic effects (e.g., crystal packing vs. solution conformers) .

Q. How can computational modeling predict the compound’s stability under varying experimental conditions?

- Methodology : Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) assess hydrolysis rates of the NHS ester. QSPR models correlate substituent electronic parameters (Hammett σ values for Br/Cl) with degradation kinetics. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) experimentally validate predicted thermal stability .

Q. What experimental precautions mitigate the compound’s instability during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.